molecular formula C24H25N3S B2670877 (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-50-8

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2670877
CAS No.: 476669-50-8
M. Wt: 387.55
InChI Key: XMRMSFYQSSYEAB-STZFKDTASA-N
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Description

(Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.

    Coupling reactions: The thiazole derivative can then be coupled with a 4-(dimethylamino)phenyl group through a palladium-catalyzed cross-coupling reaction.

    Acrylonitrile formation: The final step involves the formation of the acrylonitrile moiety, often through a Knoevenagel condensation reaction between the thiazole derivative and a suitable nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the thiazole ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.

Industry

In industry, it might find applications in the development of new dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Intercalation into DNA: Affecting gene expression.

    Disruption of cellular membranes: Leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-(dimethylamino)phenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
  • (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of (Z)-3-(4-(dimethylamino)phenyl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-3-[4-(dimethylamino)phenyl]-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3S/c1-17(2)13-18-5-9-20(10-6-18)23-16-28-24(26-23)21(15-25)14-19-7-11-22(12-8-19)27(3)4/h5-12,14,16-17H,13H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRMSFYQSSYEAB-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)N(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)N(C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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